molecular formula C13H20O2 B14407661 5-Methyl-2-phenylhexane-2-peroxol CAS No. 85981-61-9

5-Methyl-2-phenylhexane-2-peroxol

Cat. No.: B14407661
CAS No.: 85981-61-9
M. Wt: 208.30 g/mol
InChI Key: FQTZQOJDVAWDQB-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylhexane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a hexane backbone with methyl and phenyl substituents. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions and as oxidizing agents in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenylhexane-2-peroxol typically involves the reaction of 5-Methyl-2-phenylhexan-2-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxide and using a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of organic peroxides.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenylhexane-2-peroxol undergoes various types of chemical reactions, including:

    Oxidation: The peroxide group can oxidize other compounds, making it useful in organic synthesis.

    Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols.

    Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.

Major Products Formed

    Oxidation: Products include ketones, aldehydes, and carboxylic acids.

    Reduction: Products include alcohols and hydrocarbons.

    Substitution: Products vary widely based on the substituent introduced.

Scientific Research Applications

5-Methyl-2-phenylhexane-2-peroxol has several applications in scientific research:

    Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylhexane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate polymerization reactions or oxidize other compounds. The molecular targets and pathways involved include:

    Polymerization: Initiation of chain reactions leading to the formation of polymers.

    Oxidation: Oxidation of organic substrates through radical intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-phenylhexane-2-peroxol
  • 5-Methyl-2-phenylhexan-2-ol
  • 2-Phenylhexane-2-peroxol

Uniqueness

5-Methyl-2-phenylhexane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its methyl and phenyl substituents influence its chemical behavior, making it suitable for specific applications in polymerization and oxidation reactions.

Properties

CAS No.

85981-61-9

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

(2-hydroperoxy-5-methylhexan-2-yl)benzene

InChI

InChI=1S/C13H20O2/c1-11(2)9-10-13(3,15-14)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3

InChI Key

FQTZQOJDVAWDQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(C1=CC=CC=C1)OO

Origin of Product

United States

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